5,6-dimethyl-4-oxo-4H-pyran-2-carboxylic acid

Chemical procurement Quality assurance Building-block validation

5,6-Dimethyl-4-oxo-4H-pyran-2-carboxylic acid (CAS 92490-75-0) is a pyranone-class heterocyclic building block with molecular formula C8H8O4 and molecular weight 168.15 g/mol. The compound features a 4-pyrone core bearing methyl substituents at the C5 and C6 positions and a carboxylic acid group at C2.

Molecular Formula C8H8O4
Molecular Weight 168.15 g/mol
Cat. No. B11949901
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6-dimethyl-4-oxo-4H-pyran-2-carboxylic acid
Molecular FormulaC8H8O4
Molecular Weight168.15 g/mol
Structural Identifiers
SMILESCC1=C(OC(=CC1=O)C(=O)O)C
InChIInChI=1S/C8H8O4/c1-4-5(2)12-7(8(10)11)3-6(4)9/h3H,1-2H3,(H,10,11)
InChIKeyFDBZURJIEXDCCQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,6-Dimethyl-4-oxo-4H-pyran-2-carboxylic Acid: Verified Physicochemical Identity and Procurement Baseline


5,6-Dimethyl-4-oxo-4H-pyran-2-carboxylic acid (CAS 92490-75-0) is a pyranone-class heterocyclic building block with molecular formula C8H8O4 and molecular weight 168.15 g/mol . The compound features a 4-pyrone core bearing methyl substituents at the C5 and C6 positions and a carboxylic acid group at C2 . It is cataloged under ChEBI:183504 and ChemSpider:2066446 as a pyranone derivative [1][2]. Commercially, the compound is sourced through early-discovery chemical collections and specialty suppliers, with typical purities of 95–97% and batch-specific QC documentation (NMR, HPLC, GC) available .

Why 5,6-Dimethyl-4-oxo-4H-pyran-2-carboxylic Acid Cannot Be Casually Replaced by Positional Isomers or Dihydro Analogs


Although multiple compounds share the C8H8O4 or closely related C8H10O4 molecular formula within the 4-oxo-4H-pyran-2-carboxylic acid family, their ring saturation state and methyl-substitution topology differ fundamentally, making generic interchange scientifically unjustified. 5,6-Dimethyl-4-oxo-4H-pyran-2-carboxylic acid possesses a fully unsaturated 4-pyrone ring with methyl groups at the C5 and C6 positions . In contrast, the positional isomer 3,5-dimethyl-4-oxo-4H-pyran-2-carboxylic acid (CAS 187222-12-4) relocates one methyl group to C3, altering the electronic environment of the conjugated enone system . The dihydro analog 2,2-dimethyl-4-oxo-3H-pyran-6-carboxylic acid (CAS 80866-93-9) is ring-saturated at the 5,6-position (C8H10O4; MW 170.16 g/mol) and bears geminal dimethyl substitution at C2 rather than vicinal methyl groups, which profoundly changes ring geometry, conformational flexibility, and the spatial presentation of the carboxylic acid pharmacophore [1]. These structural variations predict divergent reactivity in cycloaddition chemistry, metal-coordination behavior, and hydrogen-bonding patterns with biological targets, making blind substitution a significant risk for irreproducible results in any structure-dependent application .

Quantitative Differentiation Evidence for 5,6-Dimethyl-4-oxo-4H-pyran-2-carboxylic Acid Against Closest Analogs


Commercially Verified Purity of 97% with Batch-Specific QC Documentation vs. Uncharacterized AldrichCPR-Grade Material

Among the two primary commercial sources identified for 5,6-dimethyl-4-oxo-4H-pyran-2-carboxylic acid, the Ambeed-sourced product distributed via Sigma-Aldrich (Product AMBH9AE50864) is supplied at a verified purity of 97% with downloadable Certificates of Analysis and batch-specific QC data available . In contrast, the same compound offered through the Sigma-Aldrich AldrichCPR collection (Product T310166) is explicitly sold 'as-is' with no analytical data collected by the supplier, and the buyer assumes full responsibility for confirming identity and purity . This difference in analytical characterization represents a 97%-verified vs. unquantified baseline, directly impacting procurement decisions for applications requiring known purity inputs (e.g., stoichiometric reactions, biological assay preparation, analytical standard use).

Chemical procurement Quality assurance Building-block validation

Supplier-Supported QC with NMR, HPLC, and GC Batch Reports vs. Inquiry-Only Availability from Alternative Vendors

Bidepharm (Product BD665841) supplies 5,6-dimethyl-4-oxo-4H-pyran-2-carboxylic acid at a standard purity of 95% and provides batch-specific QC reports including NMR, HPLC, and GC spectra upon request . By comparison, several alternative vendors (e.g., CymitQuimica, Chemenu) offer the same CAS compound but require prospective buyers to submit technical inquiries to obtain any purity or characterization information, with no publicly posted batch data . This places Bidepharm's offering in the category of analytically transparent supply, whereas inquiry-dependent vendors present an unquantified procurement risk.

Reproducibility Chemical sourcing Analytical documentation

Vicinal Dimethyl Substitution Pattern on the Fully Unsaturated 4-Pyrone Ring vs. Saturated or Regioisomeric Analogs

The target compound features vicinal (C5–C6) dimethyl substitution on a fully conjugated 4-pyrone ring [1]. The positional isomer 3,5-dimethyl-4-oxo-4H-pyran-2-carboxylic acid (CAS 187222-12-4) places methyl groups at C3 and C5, which alters the steric and electronic environment adjacent to the carboxylic acid-bearing C2 position . The dihydro analog 3,4-dihydro-2,2-dimethyl-4-oxo-2H-pyran-6-carboxylic acid (CAS 80866-93-9) has a saturated C5–C6 bond and geminal dimethyl substitution at C2, converting the planar enone into a non-planar tetrahydropyranone with different conformational preferences and a distinct hydrogen-bond donor/acceptor profile [2]. While no direct comparative biological or reactivity data could be identified in the public domain for any of these compounds, the structural divergence is quantitative: the target compound has zero sp³ centers in the ring (fully unsaturated), whereas the dihydro analog has two sp³ centers, and the regioisomer relocates one methyl to a position adjacent to the carboxylic acid group.

Structure–property relationships Scaffold diversity Medicinal chemistry

Predicted Physicochemical Property Differences Between the Target Compound and Its Closest Dihydro Analog

Based on database-curated computed properties, the target compound (C8H8O4, MW 168.15) and its dihydro analog 3,4-dihydro-2,2-dimethyl-4-oxo-2H-pyran-6-carboxylic acid (C8H10O4, MW 170.16) exhibit measurable differences in key physicochemical descriptors [1]. The dihydro analog has a reported LogP of 0.72290 and a topological polar surface area (TPSA) of 63.60 Ų, along with a melting point of 170°C (dec.) and a boiling point of 259°C at 760 mmHg [1]. The positional isomer 3,5-dimethyl-4-oxo-4H-pyran-2-carboxylic acid has a LogP of 0.95480 and TPSA of 67.51 Ų . These data indicate that the target compound's specific substitution pattern yields a distinct lipophilicity–polarity balance within the congeneric series, which is relevant when selecting building blocks for medicinal chemistry campaigns where LogP and TPSA influence membrane permeability and solubility profiles.

Physicochemical profiling ADME prediction Lead optimization

Class-Level Precedent: 4-Oxo-4H-pyran-2-carboxylic Acids as Privileged Intermediates in Antiviral Drug Synthesis vs. Unsubstituted or Mono-Methyl Analogs

While no published studies directly evaluate 5,6-dimethyl-4-oxo-4H-pyran-2-carboxylic acid in a specific drug synthesis, the broader 4-oxo-4H-pyran-2-carboxylic acid scaffold has established precedent as a key intermediate class. 3-Benzyloxy-4-oxo-4H-pyran-2-carboxylic acid is a crucial intermediate in the industrial synthesis of baloxavir marboxil (Xofluza), an FDA-approved influenza cap-dependent endonuclease inhibitor, with process research reporting optimized synthetic routes and yields [1]. 5-Hydroxy-4-oxo-4H-pyran-2-carboxylic acid (comenic acid) and its derivatives have been studied for pharmacological activity, including Mannich base derivatives with reported biological evaluation [2]. The target compound's vicinal dimethyl substitution pattern is distinct from both the 3-benzyloxy and 5-hydroxy analogs, offering a differentiated substitution vector for scaffold diversification. However, this evidence is strictly class-level: no target-compound-specific synthetic application has been reported in the peer-reviewed or patent literature.

Antiviral synthesis Building-block utility Process chemistry

Recommended Procurement and Research Application Scenarios for 5,6-Dimethyl-4-oxo-4H-pyran-2-carboxylic Acid


Medicinal Chemistry Fragment Library Expansion Requiring Vicinal Dimethyl-Substituted 4-Pyrone Scaffolds

For fragment-based drug discovery programs seeking to diversify their heterocyclic carboxylic acid collection, 5,6-dimethyl-4-oxo-4H-pyran-2-carboxylic acid offers a vicinal C5–C6 dimethylated 4-pyrone scaffold that is structurally distinct from the more common 3,5-dimethyl isomer (CAS 187222-12-4) and from the saturated dihydro analog (CAS 80866-93-9), as established in Section 3 [1]. The fully unsaturated ring preserves the planar, conjugated enone system necessary for π-stacking interactions with protein targets, while the vicinal methyl groups provide a unique steric footprint adjacent to the C4 ketone. Procurement from Bidepharm (BD665841, 95% purity with QC documentation) or Sigma-Aldrich/Ambeed (AMBH9AE50864, 97% purity with COA) is recommended to ensure batch-to-batch consistency for SAR studies .

Synthetic Methodology Development Leveraging the Electron-Deficient 4-Pyrone Core with C5–C6 Methyl Activation

Synthetic chemists developing novel cycloaddition, nucleophilic addition, or decarboxylative coupling methodologies can utilize 5,6-dimethyl-4-oxo-4H-pyran-2-carboxylic acid as a model substrate. The electron-deficient nature of the 4-pyrone ring (activated by the C4 ketone) combined with the electron-donating methyl groups at C5 and C6 creates a polarized π-system suitable for regioselective transformations . The carboxylic acid at C2 provides a handle for amide coupling, esterification, or decarboxylative functionalization. The class-level precedent for 4-oxo-4H-pyran-2-carboxylic acids as intermediates in drug synthesis (e.g., baloxavir marboxil) supports the relevance of methodology development on this scaffold [1]. For reproducible reaction development, the analytically characterized product from Bidepharm or Ambeed (rather than uncharacterized AldrichCPR-grade material) is strongly advised.

Computational Chemistry and In Silico Screening Where Physicochemical Differentiation from Analogs Is Required

Computational chemists building virtual screening libraries or performing docking studies can leverage the target compound's distinct structural features—fully unsaturated ring with vicinal dimethyl substitution—as a differentiated chemotype within the pyranone family. The physicochemical property differences quantified across the congeneric series (LogP range ~0.72–0.95; TPSA range ~63.6–67.5 Ų) provide parameter ranges for filtering and prioritizing compounds with predicted favorable ADME profiles [1]. The target compound's specific substitution pattern generates a unique electrostatic potential surface and conformational profile that cannot be adequately represented by the 3,5-dimethyl isomer or the dihydro analog in virtual screening campaigns .

Quality-Controlled Chemical Procurement for Reproducible Biological Assay Preparation

For laboratories requiring well-characterized small molecules for concentration-dependent biological assays, the choice of vendor and purity grade directly impacts experimental reproducibility. As documented in Section 3, 5,6-dimethyl-4-oxo-4H-pyran-2-carboxylic acid is available through Bidepharm at 95% purity with multi-method QC (NMR, HPLC, GC) and through Sigma-Aldrich/Ambeed at 97% purity with COA [1]. These analytically verified sources enable accurate calculation of compound concentrations for dose-response studies, unlike the AldrichCPR-grade material (T310166) which carries no analytical warranty . Procurement officers should specify product BD665841 or AMBH9AE50864 to ensure receipt of batch-documented material suitable for quantitative biological evaluation.

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